
5-(2,3,4,5,6-Pentafluorophenyl)-2-furaldehyde
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
5-(2,3,4,5,6-Pentafluorophenyl)-2-furaldehyde is a chemical compound characterized by the presence of a furan ring and a pentafluorophenyl group. This compound is notable for its unique structural features, which include the highly electronegative fluorine atoms attached to the phenyl ring. These features impart distinct chemical properties, making it a valuable compound in various scientific and industrial applications.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 5-(2,3,4,5,6-Pentafluorophenyl)-2-furaldehyde typically involves the reaction of 2,3,4,5,6-pentafluorobenzaldehyde with furan derivatives under controlled conditions. One common method includes the use of a Friedel-Crafts acylation reaction, where the pentafluorobenzaldehyde reacts with furan in the presence of a Lewis acid catalyst such as aluminum chloride. The reaction is carried out under anhydrous conditions to prevent hydrolysis and to ensure high yield and purity of the product .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar reaction conditions as described above. The process is optimized for efficiency, cost-effectiveness, and scalability. Advanced techniques such as continuous flow reactors and automated synthesis may be employed to enhance production rates and ensure consistent quality.
Analyse Chemischer Reaktionen
Types of Reactions
5-(2,3,4,5,6-Pentafluorophenyl)-2-furaldehyde undergoes various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to form carboxylic acids using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The compound can be reduced to the corresponding alcohol using reducing agents like sodium borohydride or lithium aluminum hydride.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, and other strong oxidizing agents.
Reduction: Sodium borohydride, lithium aluminum hydride, and catalytic hydrogenation.
Substitution: Nucleophiles such as amines, thiols, and alkoxides in the presence of suitable catalysts.
Major Products Formed
Oxidation: Formation of 5-(2,3,4,5,6-Pentafluorophenyl)-2-furoic acid.
Reduction: Formation of 5-(2,3,4,5,6-Pentafluorophenyl)-2-furylmethanol.
Substitution: Various substituted derivatives depending on the nucleophile used.
Wissenschaftliche Forschungsanwendungen
5-(2,3,4,5,6-Pentafluorophenyl)-2-furaldehyde has a wide range of applications in scientific research:
Wirkmechanismus
The mechanism of action of 5-(2,3,4,5,6-Pentafluorophenyl)-2-furaldehyde involves its interaction with various molecular targets and pathways. The presence of the highly electronegative fluorine atoms influences the compound’s reactivity and binding affinity. In biological systems, the aldehyde group can form covalent bonds with nucleophilic residues in proteins, affecting enzyme activity and signaling pathways. The compound’s unique structure also allows it to participate in specific chemical reactions, making it a valuable tool in mechanistic studies .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
2,3,4,5,6-Pentafluorobenzaldehyde: Shares the pentafluorophenyl group but lacks the furan ring, resulting in different reactivity and applications.
2,3,4,5,6-Pentafluorophenylacetic acid: Contains a carboxylic acid group instead of an aldehyde, leading to distinct chemical properties and uses.
O-(2,3,4,5,6-Pentafluorophenyl)methylhydroxylamine hydrochloride: Used in the determination of carbonyl-containing compounds, highlighting its analytical applications.
Uniqueness
5-(2,3,4,5,6-Pentafluorophenyl)-2-furaldehyde is unique due to the combination of the furan ring and the pentafluorophenyl group. This structural arrangement imparts distinct electronic and steric properties, making it a versatile compound in various fields of research and industry. Its ability to undergo diverse chemical reactions and its applications in multiple scientific domains underscore its significance.
Eigenschaften
Molekularformel |
C11H3F5O2 |
|---|---|
Molekulargewicht |
262.13 g/mol |
IUPAC-Name |
5-(2,3,4,5,6-pentafluorophenyl)furan-2-carbaldehyde |
InChI |
InChI=1S/C11H3F5O2/c12-7-6(5-2-1-4(3-17)18-5)8(13)10(15)11(16)9(7)14/h1-3H |
InChI-Schlüssel |
VCONGEDRIOTWDW-UHFFFAOYSA-N |
Kanonische SMILES |
C1=C(OC(=C1)C2=C(C(=C(C(=C2F)F)F)F)F)C=O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


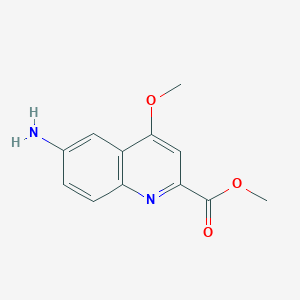

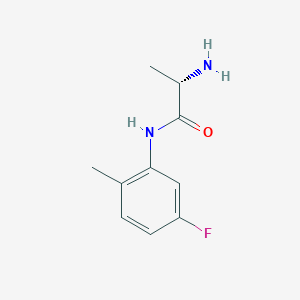
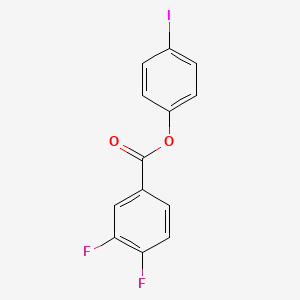
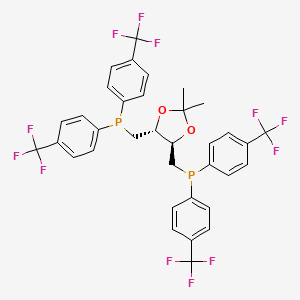
![4-(Benzyloxy)-1-((6aR,8R,9aS)-2,2,4,4-tetraisopropyltetrahydro-6H-furo[3,2-f][1,3,5,2,4]trioxadisilocin-8-yl)-5a,6-dihydro-1H-imidazo[2,1-b]purine](/img/structure/B15202396.png)
![(5AS,10bR)-2-mesityl-9-nitro-2,5a,6,10b-tetrahydro-4H-indeno[2,1-b][1,2,4]triazolo[4,3-d][1,4]oxazin-11-ium chloride](/img/structure/B15202401.png)
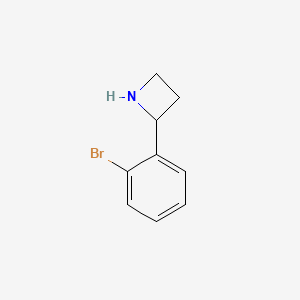
![4-[1,1,2-Trifluoro-2-(trifluoromethoxy)ethoxy]benzoylacetonitrile](/img/structure/B15202412.png)

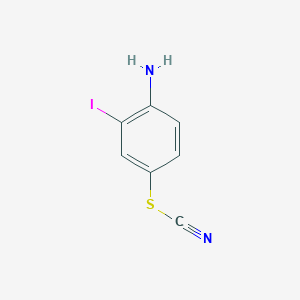
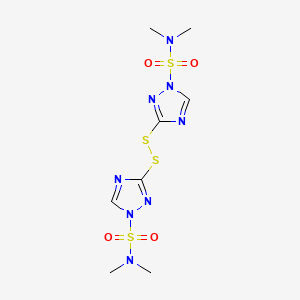

![4-[6-(4-carboxyphenyl)-9,10-dioxoanthracen-2-yl]benzoic acid](/img/structure/B15202436.png)
